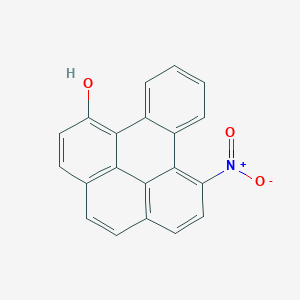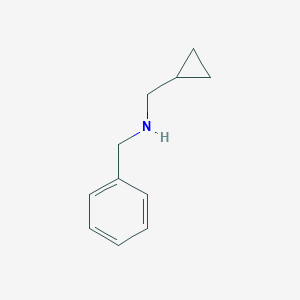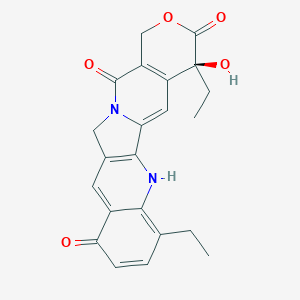
7-ETHYL-10-HYDROXYCAMPTOTHECIN,98per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-10-hydroxycamptothecin (SN38) is a liposomal formulation of the active metabolite of Irinotecan, a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer . It has an anticancer efficacy 100–1000 folds more than irinotecan in vitro .
Molecular Structure Analysis
The molecular structure of 7-Ethyl-10-hydroxycamptothecin has been studied using techniques such as single-crystal X-ray diffraction . The crystal structures of the 3 pseudopolymorphs were characterized for the first time .Chemical Reactions Analysis
The chemical reactions involving 7-Ethyl-10-hydroxycamptothecin have been studied . For instance, SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters have been reported .Aplicaciones Científicas De Investigación
Anti-Colorectal Cancer Agent
SN38 has been found to be a highly potent and selective anti-colorectal cancer agent . It has an anticancer efficacy 100–1000 folds more than irinotecan in vitro . Researchers have discovered SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters, which are overexpressed in most cancers . One of the conjugates named 5b showed high potency and selectivity against human colorectal cancer cell line HCT116 .
Solubility Improvement
The clinical application of SN38 has been limited due to the very narrow therapeutic window and poor water solubility . However, researchers have found two kinds of SN38−ligand complexes that solubilize SN38 through molecular docking and molecular dynamics simulation methods . This process not only provided valuable information on improving the solubility of SN38, but also helped to discover effective potential complexes that solubilize SN38 quickly and scientifically .
Inhibition of Enterovirus 71 (EV71) Infection
SN38 has been used to inhibit enterovirus 71 (EV71) infection . EV71 is one of the major causative agents for hand, foot and mouth disease (HFMD), and can also cause severe neurological diseases in children.
Chemosensitivity Screening of Pancreatic Adenocarcinoma Cells
SN38 has been used to screen the chemosensitivity of pancreatic adenocarcinoma cells . This helps in identifying the most effective chemotherapy drugs for treating pancreatic adenocarcinoma.
Reversal of Multidrug Resistance (MDR)
SN38 has been used as a chemical to study its ability to reverse multidrug resistance (MDR), due to ATP binding cassette (ABC) transporters . MDR is a significant hurdle in the successful treatment of many forms of cancer.
Treatment of Various Tumors
SN38 is a relatively stable anticancer drug, which has good resistance to pancreatic cancer, lung cancer, colon cancer, and other tumors . However, its clinical application has been limited due to its poor solubility .
Safety And Hazards
Direcciones Futuras
The future directions of research on 7-Ethyl-10-hydroxycamptothecin include the development of SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters . These conjugates have shown high potency and selectivity against human colorectal cancer cell line HCT116 .
Propiedades
IUPAC Name |
(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQFLSWWSXTSZ-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Ethyl-9-hydroxycamptothecin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

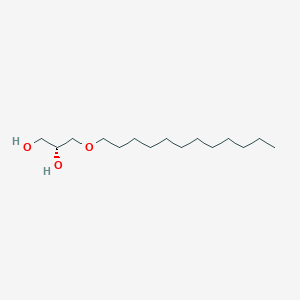
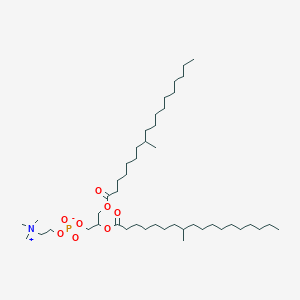
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)
